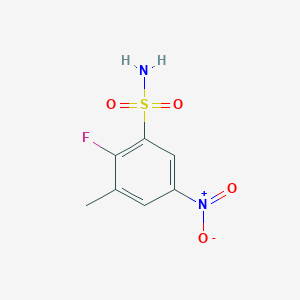
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of an amino group, a sulfonyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. The unique combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-fluorotoluene to produce 4-fluoro-2-nitrotoluene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-fluoro-2-nitro-5-methylbenzenesulfonyl chloride. The final step involves the amination of this sulfonyl chloride with ammonia to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 3-Aminosulfonyl-4-fluoro-5-methylaminobenzene.
Substitution: 3-Aminosulfonyl-4-methoxy-5-methylnitrobenzene.
Oxidation: 3-Aminosulfonyl-4-fluoro-5-carboxynitrobenzene.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to inhibit enzymes like dihydrofolate reductase makes it a candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition leads to the disruption of bacterial and cancer cell growth . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components, further contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-Fluoronitrobenzene: Similar structure but lacks the sulfonamide and amino groups.
3-Aminosulfonyl-4-chloro-5-methylnitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
3-Aminosulfonyl-4-fluoro-5-methylaminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The uniqueness of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide lies in its combination of functional groups. The presence of both the sulfonamide and nitro groups provides a dual mechanism of action, making it more effective as an antimicrobial and anticancer agent compared to its analogs .
Propriétés
Formule moléculaire |
C7H7FN2O4S |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-fluoro-3-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
Clé InChI |
NUWLRVYDHLUGFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














